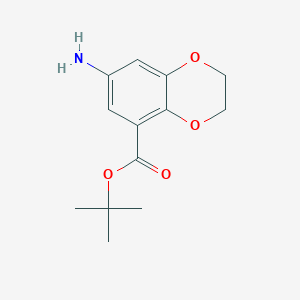

![molecular formula C8H12O3 B2730296 5-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1341939-27-2](/img/structure/B2730296.png)

5-Oxaspiro[2.5]octane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

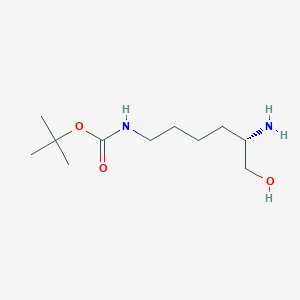

5-Oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1341939-27-2 . It has a molecular weight of 156.18 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O3/c9-7(10)6-4-8(6)2-1-3-11-5-8/h6H,1-5H2,(H,9,10) . This indicates the presence of a spirocyclic structure in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry room .Aplicaciones Científicas De Investigación

Heterospirocyclic Synthons for Peptide Synthesis

- Dipeptide Synthons : The synthesis of heterospirocyclic compounds, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, has been developed for use as novel dipeptide synthons in peptide synthesis. These compounds have shown the ability to undergo expected reactions with carboxylic acids and thioacids, demonstrating their potential as building blocks in the synthesis of peptides and analogues of biologically active compounds (Suter et al., 2000).

Catalytic Oxidation Processes

- Alcohol Oxidation : Research has been conducted on the efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by specific catalyst combinations. This process highlights the importance of certain oxaspiro[2.5]octane derivatives in facilitating oxidation reactions that are crucial in synthetic chemistry (Iwahama et al., 2000).

Enzymatic Selectivity and Detoxification

- Yeast Epoxide Hydrolase Reactivity : The stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes was explored. This research is significant in understanding the enzyme's role in the detoxification of spiroepoxides, which are common motifs in biologically active compounds (Weijers et al., 2007).

Drug Discovery and Novel Molecules

- Construction of Multifunctional Modules : New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as novel, multifunctional, and structurally diverse modules for drug discovery. These efforts showcase the role of oxaspiro[2.5]octane derivatives in the development of new therapeutic agents (Li et al., 2013).

Supramolecular Chemistry

- Supramolecular Aggregation : The study of crystal structures of hydroxycarboxylic acid derivatives, including those related to oxaspiro[2.5]octane, highlights their ability to form supramolecular structures through hydrogen bonding. This research is important for the design of new materials and understanding molecular interactions (Foces-Foces et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

5-oxaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)6-4-8(6)2-1-3-11-5-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXIPZDQLVSHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2C(=O)O)COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730213.png)

![5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)

![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)

![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2730225.png)

![4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2730233.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2730235.png)